An In-Depth Technical Guide to Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate: Structure, Synthesis, and Application in Drug Discovery
An In-Depth Technical Guide to Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate: Structure, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a sophisticated organic molecule that has garnered significant attention in the pharmaceutical industry. Its intricate structure, featuring a cyclopropylsulfonyl group attached to a phenylglyoxylic acid ethyl ester, makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical structure, a detailed exploration of its synthesis, and its primary application in the development of modern therapeutics, offering field-proven insights for professionals in drug discovery and development.
Chemical Structure and Properties
The molecular structure of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is characterized by several key functional groups that dictate its reactivity and utility as a synthetic building block.
The core of the molecule is a benzene ring substituted at the para position with a cyclopropylsulfonyl group. This electron-withdrawing group significantly influences the reactivity of the aromatic ring. Attached to the phenyl ring is an oxoacetate moiety, specifically an ethyl ester of a glyoxylic acid. This α-keto ester functionality is a key site for further chemical transformations.
Key Structural Features:
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Cyclopropyl Group: A three-membered carbocyclic ring, which can exhibit electronic properties similar to a double bond and is known to introduce conformational rigidity.
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Sulfonyl Group (-SO2-): A strong electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions.
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Phenyl Ring: The aromatic core of the molecule.
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Oxoacetate Group (-C(=O)C(=O)O-Et): An α-keto ester providing two reactive carbonyl centers.
A summary of the key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 876063-40-0 | [1] |
| Molecular Formula | C13H14O5S | [1] |
| Molecular Weight | 282.31 g/mol | [1] |
| Density | 1.353 g/cm³ | [1] |
| XLogP3 | 2.4 | [1] |
| Appearance | Expected to be a solid at room temperature |
Synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
The synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic pathway involves the preparation of a key intermediate, 1-bromo-4-(cyclopropylsulfonyl)benzene, followed by a Friedel-Crafts acylation reaction.
Part 1: Synthesis of 1-bromo-4-(cyclopropylsulfonyl)benzene
This intermediate can be prepared from 1-bromo-4-cyclopropylbenzene.
Step 1a: Bromination of Cyclopropylbenzene (Hypothetical Route)
While not explicitly detailed in the search results for this specific sequence, a standard approach would involve the electrophilic aromatic substitution of cyclopropylbenzene. The cyclopropyl group is an ortho, para-directing group.
Step 1b: Sulfonylation of 1-bromo-4-cyclopropylbenzene
This step introduces the sulfonyl group. A common method is the reaction with a sulfur-containing reagent followed by oxidation.
Experimental Protocol: Synthesis of 1-bromo-4-(cyclopropylsulfonyl)benzene
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Chlorosulfonation of 1-bromo-4-cyclopropylbenzene: To a cooled solution of 1-bromo-4-cyclopropylbenzene in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise while maintaining a low temperature.
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Reaction Quench: After the reaction is complete, carefully pour the mixture onto ice.
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Extraction: Extract the aqueous layer with an organic solvent like dichloromethane.
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Work-up: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the resulting sulfonyl chloride by chromatography or recrystallization.
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Reduction to Thiol and Alkylation (Alternative Route): An alternative involves the conversion to a thiol, followed by alkylation and subsequent oxidation.
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Oxidation: The resulting thioether is then oxidized to the sulfone using an oxidizing agent like hydrogen peroxide or m-CPBA.
Part 2: Friedel-Crafts Acylation
The final step in the synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a Friedel-Crafts acylation of 1-bromo-4-(cyclopropylsulfonyl)benzene with an appropriate acylating agent.[2][3] Given the target structure, the acylating agent would be ethyl oxalyl chloride.
Experimental Protocol: Friedel-Crafts Acylation
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Catalyst Suspension: In a reaction vessel under an inert atmosphere, suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3), in a dry, non-polar solvent like dichloromethane or carbon disulfide.[2]
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Addition of Acylating Agent: To this suspension, add ethyl oxalyl chloride dropwise at a low temperature (e.g., 0 °C) to form the acylium ion.
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Addition of Substrate: Slowly add a solution of 1-bromo-4-(cyclopropylsulfonyl)benzene in the same solvent to the reaction mixture.
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Reaction Monitoring: Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
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Extraction and Work-up: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: After removing the solvent by rotary evaporation, purify the crude product by column chromatography on silica gel or by recrystallization to obtain Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate.
Caption: Synthetic pathway to Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate.
Application in Drug Discovery: A Key Intermediate for Apixaban
The primary and most significant application of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate in the pharmaceutical industry is as a crucial intermediate in the synthesis of Apixaban . Apixaban is a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa, marketed as an anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the prevention and treatment of deep vein thrombosis and pulmonary embolism.
The structure of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate provides the necessary chemical scaffold for the construction of the pyrazole-carboxamide core of Apixaban.
The role of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate in Apixaban Synthesis:
In the synthesis of Apixaban, Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is reacted with a substituted hydrazine to form the pyrazole ring system through a condensation reaction. This reaction is a pivotal step in assembling the complex heterocyclic core of the drug.
Caption: Role of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate in Apixaban synthesis.
Analytical Characterization (Predicted)
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¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons on the phenyl ring (likely two doublets in the aromatic region), and the protons of the cyclopropyl group (multiplets in the aliphatic region).
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the oxoacetate group, the carbons of the phenyl ring, the carbons of the cyclopropyl ring, and the carbons of the ethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester carbonyl groups, as well as bands for the S=O stretching of the sulfonyl group and C-H stretching of the aromatic and aliphatic components.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (282.31 g/mol ), along with characteristic fragmentation patterns.
Conclusion
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a molecule of significant industrial importance, primarily serving as a key building block in the synthesis of the blockbuster anticoagulant, Apixaban. Its synthesis, while multi-stepped, relies on well-established organic reactions, offering a clear path for its production on a larger scale. For researchers and professionals in drug development, a thorough understanding of the structure, synthesis, and reactivity of this intermediate is essential for the efficient and robust manufacturing of life-saving medications. Further research into other potential applications of this compound and its derivatives could open new avenues in medicinal chemistry.
References
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Chad's Prep. Friedel Crafts Alkylation and Acylation. YouTube. Published March 4, 2021. [Link]
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Chemistry LibreTexts. Friedel-Crafts Acylation. Updated January 22, 2023. [Link]
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Clark, J. Friedel-Crafts Acylation of Benzene. Chemguide. Accessed January 28, 2026. [Link]
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Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Accessed January 28, 2026. [Link]
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Scribd. Friedel Crafts Acylation. Accessed January 28, 2026. [Link]
